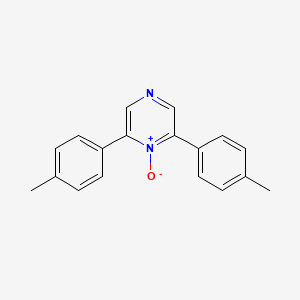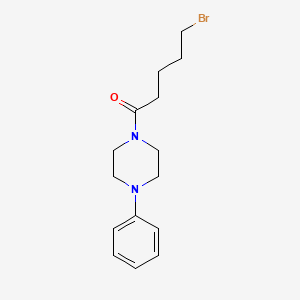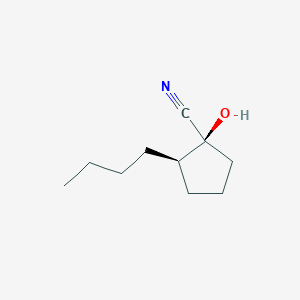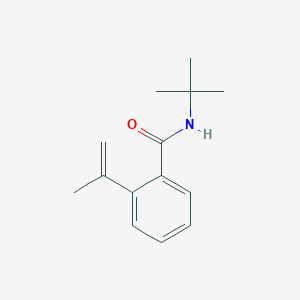
2,6-Bis(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(p-tolyl)pyrazine 1-oxide is an organic compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the p-tolyl groups at the 2 and 6 positions of the pyrazine ring, along with the 1-oxide functional group, imparts unique chemical and physical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(p-tolyl)pyrazine 1-oxide typically involves the reaction of p-tolyl-substituted precursors with appropriate oxidizing agents. One common method is the cyclization of p-tolyl-substituted hydrazines with diketones, followed by oxidation to introduce the 1-oxide group. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are carried out under reflux conditions to ensure complete cyclization and oxidation.
Industrial Production Methods
Industrial production of 2,6-Bis(p-tolyl)pyrazine 1-oxide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(p-tolyl)pyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the 1-oxide group, converting the compound back to its parent pyrazine form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives or introduction of additional oxygen-containing functional groups.
Reduction: Conversion to the parent pyrazine compound.
Substitution: Formation of various substituted pyrazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,6-Bis(p-tolyl)pyrazine 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(p-tolyl)pyrazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and electron transfer processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyrazine: A simpler pyrazine derivative with two methyl groups at the 2 and 6 positions.
2,6-Diphenylpyrazine: A pyrazine derivative with phenyl groups at the 2 and 6 positions.
2,6-Bis(4-methoxyphenyl)pyrazine: A pyrazine derivative with 4-methoxyphenyl groups at the 2 and 6 positions.
Uniqueness
2,6-Bis(p-tolyl)pyrazine 1-oxide is unique due to the presence of the 1-oxide functional group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
922525-09-5 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
2,6-bis(4-methylphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C18H16N2O/c1-13-3-7-15(8-4-13)17-11-19-12-18(20(17)21)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clave InChI |
INZDXMBKBXGMSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN=CC(=[N+]2[O-])C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)

![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)


![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)
![2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14189510.png)
![[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene](/img/structure/B14189514.png)


![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)
